molecular formula C17H14N6O2 B2379347 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034362-33-7

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No. B2379347
CAS RN: 2034362-33-7
M. Wt: 334.339
InChI Key: ISIACPOQEBGLSW-UHFFFAOYSA-N
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Description

“2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide” is a complex organic compound. The compound contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The 1,2,3-triazole ring can be obtained by a copper-catalyzed click reaction of azides with alkynes . These compounds exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of a copper-catalyzed click reaction . For instance, a similar compound was synthesized via a Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative of hydroxybenzotriazole (HOBt) .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a 1,2,3-triazole ring. This ring system is often obtained by a copper-catalyzed click reaction of azides with alkynes . The structure of similar compounds has been confirmed by single-crystal X-ray diffraction (SXRD) .


Chemical Reactions Analysis

The chemical reactions involving these compounds often involve the formation of a 1,2,3-triazole ring via a copper-catalyzed click reaction . The reaction involves the coupling of an azide and an alkyne to form the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized using various spectroscopic techniques. For instance, a similar compound was fully characterized by proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC) and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Efficient Synthetic Routes

    Research on related furan and pyrazinyl derivatives demonstrates efficient synthetic routes for creating diverse chemical structures. For example, the study by Ye Cai, Chang-Chun Ling, and D. Bundle (2009) describes a concise and efficient synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides from 2-acetamido-2-deoxy-D-glucose, showcasing methodologies potentially applicable to the synthesis and derivatization of complex molecules like the one (Cai, Ling, & Bundle, 2009).

  • Heterocyclic Compound Synthesis

    The creation of novel heterocyclic compounds is a crucial area of research for pharmaceuticals and materials science. Ashvin D. Panchal and P. Patel (2011) detailed the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, highlighting the versatility of triazole and pyrazole rings in chemical synthesis, which could relate to the reactivity and applications of the compound (Panchal & Patel, 2011).

Biological and Pharmacological Potential

  • Antimicrobial and Antiviral Activities

    Compounds with furan and triazole functionalities have been studied for their biological activities. For instance, the work by A. Hashem, A. S. Youssef, K. Kandeel, and Wael S. I. Abou-Elmagd (2007) explored the conversion of furanones with a pyrazolyl group into various heterocyclic systems, evaluating their antiviral activity, suggesting potential biomedical applications of related compounds (Hashem et al., 2007).

  • In Silico Drug-likeness and Microbial Investigation

    The in silico approach for predicting drug-likeness and microbial investigation of derivatives, as discussed by K. Pandya et al. (2019), illustrates the importance of computational methods in evaluating the biological and pharmacological properties of novel compounds. Such studies can guide the development of new drugs and materials based on the chemical framework similar to "2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide" (Pandya et al., 2019).

Safety and Hazards

The safety and hazards of these compounds can vary depending on their specific structures and properties. For instance, some similar compounds have shown lower toxicity against non-cancer HEK293 cell line (human embryonic kidney 293) .

Future Directions

The future directions for research on these compounds could involve further exploration of their biological activities and potential applications. For instance, 1,2,3-triazole-based compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c24-16(11-23-14-5-2-1-4-12(14)21-22-23)20-10-13-17(19-8-7-18-13)15-6-3-9-25-15/h1-9H,10-11H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIACPOQEBGLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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